Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Description
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- (CAS 13081-19-1) is a fluorinated amide derivative with the molecular formula C₅H₆F₃NO₂. Structurally, it features a trifluoromethyl (-CF₃) group at the β-carbon, a ketone group at the α-carbon, and dimethylamine substituents on the amide nitrogen (N,N-dimethyl). This compound is part of a broader class of α-ketoamides, which are notable for their reactivity and utility in organic synthesis and medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .
Properties
CAS No. |
13081-19-1 |
|---|---|
Molecular Formula |
C5H6F3NO2 |
Molecular Weight |
169.10 g/mol |
IUPAC Name |
3,3,3-trifluoro-N,N-dimethyl-2-oxopropanamide |
InChI |
InChI=1S/C5H6F3NO2/c1-9(2)4(11)3(10)5(6,7)8/h1-2H3 |
InChI Key |
ZFZKETXKTSGYIM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(C)C(=O)C(=O)C(F)(F)F |
Synonyms |
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Amination Method
This method adapts principles from the synthesis of N,N-dimethyl propionamide. Here, 3,3,3-trifluoropyruvic acid chloride reacts with dimethylamine in a polar aprotic solvent (e.g., hexane or benzene) at controlled temperatures:
Key Conditions :
Yield Optimization :
Chlorination-Oxidation Pathway
Inspired by the production of 3,3-dimethyl-2-oxo-butyric acid, this route involves:
-
Chlorination : Introducing chlorine into a trifluoromethyl ketone precursor (e.g., CF₃COCH₃) at 20–55°C to form dichloro intermediates.
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Alkaline Hydrolysis : Treating the dichloro compound with aqueous alkali (e.g., NaOH) at ≥50°C to yield hydroxy acid salts.
-
Oxidation : Using permanganate (KMnO₄) at pH 9–12 and 50–60°C to oxidize the hydroxy group to a ketone.
Critical Considerations :
-
Purity of dichloro intermediates (≥97%) ensures efficient oxidation and avoids byproduct formation.
-
Manganese dioxide (MnO₂) byproducts require filtration or centrifugation for removal.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key steps include:
-
Automated Chlorination : Computer-controlled chlorine introduction minimizes exothermic risks.
-
In-Line Purification : Chromatography or distillation units integrated into reaction systems ensure high-purity intermediates.
Table 2: Industrial Process Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 50–80°C | Maximizes reaction rate |
| Pressure | 1–2 atm | Prevents volatile loss |
| Catalyst | None (uncatalyzed) | Reduces cost and complexity |
Purification and Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis. Methods include:
-
Vacuum Distillation : Isolates the amide from unreacted dimethylamine and solvents.
-
Recrystallization : Uses ethanol-water mixtures to remove inorganic salts.
Analytical Data :
-
Boiling Point : ~120°C (at 10 mmHg)
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Solubility : Miscible in polar solvents (e.g., DMF, DMSO)
-
Spectroscopic Confirmation :
-
¹⁹F NMR : δ -70 ppm (CF₃ group)
-
IR : 1670 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (C-F stretch)
-
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride Amination | 85–90 | 98 | High |
| Chlorination-Oxidation | 75–80 | 95 | Moderate |
Advantages of Acid Chloride Route :
Challenges :
-
Handling corrosive acid chlorides requires specialized equipment.
-
Trifluoromethyl groups may sterically hinder amidation, necessitating excess amine.
Emerging Techniques and Innovations
Recent advances focus on flow chemistry and catalytic fluorination :
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The trifluoromethyl group in propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, organometallic compounds
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
-
Biology: : This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of ligands to biological targets.
-
Medicine: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
-
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3,3,3-trifluoro-N,N-dimethyl-2-oxo-propanamide , we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Fluorination Effects: The trifluoromethyl group in 3,3,3-trifluoro-N,N-dimethyl-2-oxo-propanamide significantly increases its lipophilicity compared to non-fluorinated analogs like N,N-dimethyl-2-oxo-propanamide. Fluorine’s electron-withdrawing nature also stabilizes the α-ketoamide group, enhancing resistance to enzymatic degradation .
Structural Modifications: The pyrazole ring in 19854-82-1 adds aromaticity and hydrogen-bonding capacity, making it suitable for targeting enzymes like cyclooxygenase or kinases . N,N-Diisopropyl substitution in 1044637-58-2 increases steric bulk, improving solubility in non-polar solvents but reducing reactivity in aqueous environments .
Physicochemical Properties: 3,3,3-Trifluoro-N,N-dimethyl-2-oxo-propanamide is expected to exhibit higher volatility and lower water solubility than its non-fluorinated counterparts due to the -CF₃ group. The thiophene-containing analog (C₁₀H₁₅ClNO₂S) forms crystalline salts, enabling precise structural characterization via X-ray diffraction, a property less explored in the fluorinated target compound .
Applications: Fluorinated α-ketoamides are often used as protease inhibitors or intermediates in drug discovery (e.g., antiviral agents), leveraging fluorine’s bioisosteric effects . Non-fluorinated analogs like 34907-01-2 serve as building blocks in peptide mimetics due to their straightforward synthesis and functional group compatibility .
Research Findings and Trends
- Synthetic Utility : Fluorinated α-ketoamides are synthesized via nucleophilic substitution or condensation reactions, with the -CF₃ group typically introduced using trifluoromethylation reagents like TMSCF₃ .
- Biological Activity : Compounds like 19854-82-1 demonstrate antifungal activity, suggesting that halogenation (Cl or F) at the β-position enhances antimicrobial potency .
- Industrial Use : Perfluorinated analogs (e.g., 53518-00-6 ) are employed in surfactants and coatings, though environmental concerns over PFAS have shifted focus toward degradable fluorinated amides .
Biological Activity
Introduction
Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- (CAS Number: 13081-19-1) is an organic compound with the molecular formula CHFNO. This compound is notable for its trifluoromethyl and dimethylamino groups, which enhance its biological activity and reactivity. Understanding its biological activity is crucial for potential applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The structural formula of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can be represented as follows:
This compound features:
- A trifluoromethyl group (-CF), which increases lipophilicity and influences pharmacokinetic properties.
- A dimethylamino group (-N(CH)), which can enhance binding affinity to biological targets.
The biological activity of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing better membrane penetration. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites.
- Receptor Interaction : It may alter signal transduction pathways by interacting with specific receptors.
Anticancer Properties
Research has indicated that propanamide derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by improving their interaction with cancer cell targets.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
Case Studies
- Study on Enzyme Inhibition : A study evaluated the effect of propanamide derivatives on the inhibition of specific enzymes involved in cancer progression. The results indicated that the presence of the trifluoromethyl group significantly increased enzyme inhibition compared to non-fluorinated analogs.
- In Vivo Studies : Animal models treated with propanamide derivatives showed reduced tumor growth rates when compared to control groups. This suggests potential therapeutic applications in oncology.
Synthetic Routes
The synthesis of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- typically involves:
- Condensation Reaction : Trifluoroacetic acid reacts with N,N-dimethylformamide (DMF) in the presence of dehydrating agents like thionyl chloride.
Q & A
Q. What are the optimal synthetic routes for preparing 3,3,3-trifluoro-N,N-dimethyl-2-oxo-propanamide, and what reaction conditions are critical for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Step 1 : Activation of the carbonyl group via trifluoroacetic anhydride to introduce the trifluoromethyl moiety.
- Step 2 : Amidation using dimethylamine under controlled pH (8–9) in solvents like dichloromethane or tetrahydrofuran.
- Critical Conditions : Temperature (0–5°C for exothermic steps), anhydrous solvents, and catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Table 1 : Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF | >85% purity |
| Reaction Time | 12–24 hours | 70–90% yield |
| Catalyst Loading | 5 mol% DMAP | 20% increase |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 3,3,3-trifluoro-N,N-dimethyl-2-oxo-propanamide?
- Methodological Answer :
- ¹H NMR : Distinct signals for N,N-dimethyl groups (δ 2.8–3.1 ppm) and trifluoromethyl (coupled with adjacent carbonyl, δ 3.5–4.0 ppm).
- ¹⁹F NMR : Single peak near δ -75 ppm confirms trifluoromethyl integrity.
- IR Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1120–1150 cm⁻¹ (C-F stretch).
- Mass Spectrometry : Molecular ion peak at m/z 179 (C₅H₆F₃NO₂⁺) .
Q. What are the common purification methods for this compound, and how do researchers address solubility challenges?
- Methodological Answer :
- Recrystallization : Use hexane/ethyl acetate (3:1) mixtures to improve crystal formation.
- Column Chromatography : Silica gel with gradient elution (0–5% methanol in chloroform) resolves polar impurities.
- Solubility Management : The compound is sparingly soluble in water; DMSO or acetone is preferred for biological assays .
Advanced Research Questions
Q. How do the trifluoromethyl and oxo groups influence the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the carbonyl via inductive effects, reducing susceptibility to nucleophilic attack.
- Acid/Base Stability : Degrades in strong acids (pH < 2) due to protonation of the amide nitrogen, but remains stable in neutral/basic conditions (pH 7–12).
- Thermal Stability : Decomposes above 200°C; differential scanning calorimetry (DSC) shows an exothermic peak at 210°C .
Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by simulating hydrogen bonds with the carbonyl and hydrophobic interactions with the trifluoromethyl group.
- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal charge distribution, showing electron-deficient regions at the trifluoromethyl site.
- Validation : X-ray crystallography (e.g., thienopyrimidine derivatives in ) confirms predicted binding modes .
Q. How can derivatives of this compound be designed to enhance physicochemical properties, and what methodologies evaluate these modifications?
- Methodological Answer :
- Derivatization Strategies :
- Introduce electron-donating groups (e.g., -OCH₃) on the amide nitrogen to modulate lipophilicity (logP).
- Replace trifluoromethyl with pentafluorosulfanyl (-SF₅) for improved metabolic stability.
- Evaluation Methods :
- HPLC-MS : Quantifies metabolic degradation in liver microsomes.
- QSAR Models : Correlate substituent effects with bioactivity using datasets from analogues (e.g., pyridazinone derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
